Bienvenue dans la boutique en ligne BenchChem!

N-(4-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide

Medicinal Chemistry Target Engagement Structure-Activity Relationship

N-(4-Methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide (CAS 1286720-41-9) is a fully synthetic small molecule belonging to the 1,3,4-trisubstituted pyrazole acetamide class. Its structure is defined by a central 1H-pyrazole core that simultaneously bears a morpholine ring at the 3-position, a 4-methoxyphenyl substituent at the 4-position, and an N-(4-methoxyphenyl)acetamide side chain at the 1-position, yielding the molecular formula C₂₃H₂₆N₄O₄ (MW 422.485 g/mol).

Molecular Formula C23H26N4O4
Molecular Weight 422.485
CAS No. 1286720-41-9
Cat. No. B2993382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide
CAS1286720-41-9
Molecular FormulaC23H26N4O4
Molecular Weight422.485
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC=C(C=C4)OC
InChIInChI=1S/C23H26N4O4/c1-29-19-7-3-17(4-8-19)21-15-27(25-23(21)26-11-13-31-14-12-26)16-22(28)24-18-5-9-20(30-2)10-6-18/h3-10,15H,11-14,16H2,1-2H3,(H,24,28)
InChIKeySTYLQTVWXWAHFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide (CAS 1286720-41-9): Chemical Identity, Core Scaffold, and Procurement Baseline


N-(4-Methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide (CAS 1286720-41-9) is a fully synthetic small molecule belonging to the 1,3,4-trisubstituted pyrazole acetamide class. Its structure is defined by a central 1H-pyrazole core that simultaneously bears a morpholine ring at the 3-position, a 4-methoxyphenyl substituent at the 4-position, and an N-(4-methoxyphenyl)acetamide side chain at the 1-position, yielding the molecular formula C₂₃H₂₆N₄O₄ (MW 422.485 g/mol). This compound is supplied exclusively as a research-grade chemical and is not listed in the FDA Orange Book, the EMA database, or any major pharmacopoeia. No published, peer-reviewed primary pharmacology data—including target engagement, potency, selectivity, or ADME parameters—was identified for this compound in any curated public database (ChEMBL, BindingDB, PubChem BioAssay, DrugBank, IUPHAR/BPS Guide to Pharmacology) as of the search date. The absence of documented biological annotation means that all downstream claims regarding differentiation, target selectivity, or translational potential cannot be substantiated by evidence that meets the minimum threshold for scientific procurement decisions.

Why Simple Substitution of N-(4-Methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide with In-Class Pyrazole Acetamides Carries Unquantifiable Risk


The 1,3,4-trisubstituted pyrazole acetamide chemical space is populated by numerous closely related analogs in which the N-aryl acetamide substituent, the C4-aryl group, or the C3-amine moiety is varied by a single atom or functional group—e.g., N-(4-chlorophenyl) (CAS 1286699-51-1), N-(4-fluorophenyl), or N-benzyl variants. It is a well-established principle in medicinal chemistry that subtle structural perturbations at any one of these three vectors can cause profound, non-linear shifts in target affinity, functional activity (e.g., converting an agonist into an antagonist), off-target engagement, metabolic stability, and physicochemical properties [1]. However, because no quantitative structure–activity relationship (SAR) data have been published for this specific chemotype, the magnitude and direction of these substitution-dependent changes are entirely unknown. A scientist or procurement officer who selects an alternative analog on the basis of structural similarity alone, without access to matched comparative data, is therefore operating in an evidence-free zone where the risk of obtaining a compound with divergent biological, pharmacokinetic, or toxicological behavior cannot be estimated, let alone managed.

Quantitative Differentiation Evidence Inventory for N-(4-Methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide Relative to Closest Analogs


Absence of Public Target Engagement Data Precludes Any Potency-Based Differentiation Claim

An exhaustive search of ChEMBL, BindingDB, PubChem BioAssay, the IUPHAR/BPS Guide to Pharmacology, DrugBank, and the primary patent literature returned zero quantitative target-engagement data points (IC₅₀, EC₅₀, Kᵢ, Kd) for N-(4-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide against any molecular target [1][2]. In contrast, structurally distinct pyrazole acetamide chemotypes with reported kinase or GPCR activity exist elsewhere in the literature, but none share the specific 1,3,4-substitution pattern of this compound. A potency-based claim such as 'superior to analog X' is therefore unachievable. The only defensible statement is that no comparator with measured activity can be named because the baseline itself is absent.

Medicinal Chemistry Target Engagement Structure-Activity Relationship

Selectivity Profile: No Data to Support Claims of Target Selectivity Over Off-Targets

No selectivity panel data (e.g., CEREP, Eurofins SafetyScreen, or any bespoke kinase/GPCR profiling) have been reported for this compound. In the absence of even a single primary target measurement, selectivity over anti-targets (e.g., hERG, CYP450 isoforms, or closely related receptor subtypes) is entirely uncharacterized [1]. This contrasts with well-annotated pyrazole-based chemical probes (e.g., certain TTK/Mps1 kinase inhibitors) for which extensive kinome-wide selectivity scores (e.g., S(90) or S(35) values) are publicly available. A procurement decision based on an assumption of 'clean' pharmacology is therefore unsupported.

Drug Selectivity Off-Target Profiling Safety Pharmacology

Physicochemical and ADME Properties: In Silico Prediction Only; No Experimental Data Exist

The target compound possesses a calculated logP (XLogP3) of approximately 3.0 and a topological polar surface area (TPSA) of approximately 72 Ų, placing it within the drug-like chemical space defined by Lipinski's Rule of Five [1]. However, no experimental measurements of aqueous solubility, logD₇.₄, Caco-2 permeability, metabolic stability in microsomes/hepatocytes, plasma protein binding, or CYP450 inhibition have been published. By contrast, several structurally related pyrazole amides in the patent literature (e.g., from the Mps1/TTK inhibitor series) have reported experimental microsomal half-lives (e.g., t₁/₂ > 60 min in human liver microsomes) that enable rank-ordering for lead optimization. None of these data points include the target compound, making any ADME-based differentiation impossible.

ADME Drug-Likeness Physicochemical Characterization

Synthetic Tractability and Purity: Compound Is Available at Standard Research-Grade Purity (≥95%) With No Published Yield Optimization Data

Vendor listings indicate that this compound is supplied at a purity of ≥95% (HPLC), which is the industry-accepted minimum standard for non-GMP research compounds . No published synthetic route, yield, or scalability data were identified in the primary literature. This places the compound in the category of 'commercially available building block' rather than 'published chemical probe with validated synthesis'. Analogs with published preparative-scale routes (e.g., certain pyrazole amides in WO2013131855) offer procurement advantages in terms of cost, lead time, and the ability to independently verify identity and purity through peer-reviewed protocols.

Organic Synthesis Process Chemistry Quality Control

Defensible Application Scenarios for N-(4-Methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide Based Solely on Current Evidence


Chemical Library Enrichment for Unbiased Phenotypic Screening

Given the absence of a defined molecular target, this compound is best deployed as an untargeted screening entity within a diverse chemical library for cell-based phenotypic assays. Its drug-like physicochemical profile (MW 422.5, cLogP ≈ 3.0) and compliance with Lipinski's rule of five make it suitable for inclusion in a diversity set where the goal is to identify novel bioactivity through unbiased observation rather than hypothesis-driven target engagement [1]. In this context, the lack of prior annotation is an advantage, as it avoids the bias introduced by known pharmacology.

Negative Control Compound for Pyrazole Chemotype SAR Studies

If a closely related analog in the same series (e.g., a 4-chlorophenyl variant) has demonstrated activity in a specific assay, this compound—bearing the 4-methoxyphenyl substitution at both the N-aryl and C4 positions—may serve as a matched negative control to probe the electronic and steric contribution of the para-methoxy group. However, this application is contingent on first empirically confirming that the target compound is indeed inactive (or differentially active) in the same assay under identical conditions [1].

Starting Material for Late-Stage Functionalization in Medicinal Chemistry

The presence of two electron-rich 4-methoxyphenyl rings and a morpholine nitrogen provides multiple synthetic handles for diversification. Without any pre-existing biological data to constrain the design, this compound can be used as a scaffold for systematic derivatization (e.g., O-demethylation, morpholine N-alkylation, or electrophilic aromatic substitution) to generate a focused library for de novo SAR exploration [1].

Quote Request

Request a Quote for N-(4-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.